Atomic oxygen

Gas dissociation efficiency Atomic beam flux Vacuum compatibility

Atomic oxygen (O(³P)) is a highly reactive gas not stored as a bulk commodity. Procurement involves in-situ generation systems like thermal crackers or plasma sources. These provide high-purity, ion-free beams essential for UHV applications (MBE, ALD), anisotropic polymer etching for submicron patterns, and LEO space simulation. Unlike O₂ plasma, atomic oxygen achieves higher oxidation states in semiconductors and anisotropic etching, critical for advanced materials processing.

Molecular Formula H2O
Molecular Weight 18.015 g/mol
CAS No. 17778-80-2
Cat. No. B103892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtomic oxygen
CAS17778-80-2
SynonymsDioxygen, Singlet
Oxygen, Singlet
Singlet Dioxygen
Singlet Oxygen
Molecular FormulaH2O
Molecular Weight18.015 g/mol
Structural Identifiers
SMILESO
InChIInChI=1S/H2O/h1H2
InChIKeyXLYOFNOQVPJJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCompletely miscible
Water dissolves some amount of virtually every solid or gas with wich it comes in contact.
Very soluble in ethanol, methanol, acetone
55.5 mol/L

Structure & Identifiers


Interactive Chemical Structure Model





Atomic Oxygen (CAS 17778-80-2) Procurement and Application Baseline


Atomic oxygen (CAS 17778-80-2), denoted O or O(3P) in its ground electronic state, is a highly reactive elemental allotrope consisting of single oxygen atoms [1]. Unlike the more familiar diatomic oxygen (O2) or triatomic ozone (O3), atomic oxygen is not a stable, storable commodity chemical. Its ground state is a spin triplet with a standard enthalpy of formation (ΔfH°gas) of 249.18 ± 0.10 kJ/mol [2]. This reactivity underpins its utility in specialized applications, but also means it is not procured as a bulk gas. Instead, scientific and industrial users 'procure' atomic oxygen through the acquisition and operation of dedicated in-situ generation systems—typically thermal crackers, RF plasma sources, or microwave discharge systems—which dissociate molecular oxygen into a reactive atomic beam [3]. This guide focuses on the quantifiable performance differentiators of these atomic oxygen generation systems relative to alternative reactive species and conventional plasma processes.

Why Generic Oxygen Plasma or Alternative Oxidants Cannot Substitute for a Dedicated Atomic Oxygen Source


Procurement strategies that treat atomic oxygen as interchangeable with molecular oxygen (O2), ozone (O3), or standard oxygen plasma etching are fundamentally flawed due to critical, quantifiable differences in reactivity and process outcomes [1]. For instance, in polymer etching, the reaction rate is not governed by the presence of molecular oxygen but is directly controlled by atomic oxygen concentration, with etch rates remaining unchanged by O2 presence alone [2]. Furthermore, unlike O2, hyperthermal atomic oxygen can achieve anisotropic etching of polymers due to its high translational energy, enabling high-resolution patterning unattainable with isotropic thermal oxidants [3]. In semiconductor oxidation, atomic oxygen uniquely facilitates the formation of the highest oxidation states in compound semiconductors and alloys, a critical differentiator for passivation layer quality and electronic device performance that molecular oxygen cannot replicate [4]. These differences, detailed in the quantitative evidence below, demonstrate that substituting a generic oxygen plasma for a specialized atomic oxygen source leads to demonstrably inferior process control, material damage, or outright failure in target applications.

Quantitative Differentiators: Atomic Oxygen Source Performance vs. Conventional Alternatives


Comparative Dissociation Efficiency: Thermal Cracker vs. Ozone Generator vs. RF Plasma

Thermal gas cracker sources produce atomic oxygen with a dissociation efficiency of up to 80%, significantly reducing chamber background pressure compared to ozone generators (limited to ~10-15% ozone concentration) [1]. This high efficiency translates to lower gas load on vacuum systems, which is critical for ultra-high vacuum (UHV) applications such as molecular beam epitaxy (MBE). In contrast, microwave discharge systems have been reported to achieve a maximum dissociation of 70% under specific conditions (12 Torr, 0.4 cm³/sec flow, 500 W power) [2], while radio-frequency (RF) atomic sources generate high fluxes of 1-3×10¹⁸ atoms sr⁻¹ s⁻¹ with stream velocities of 3.2-3.6 km/s [3].

Gas dissociation efficiency Atomic beam flux Vacuum compatibility

Kinetic Energy Dependence of Polymer Etch Rate: Hyperthermal Atomic Oxygen vs. Thermal Oxidants

The reactivity of atomic oxygen with polymers such as polyimide (Kapton) is highly dependent on the translational kinetic energy of the incident atoms. As shown in quantitative studies, the absolute reactivity increases by more than four orders of magnitude (10,000x) as atom kinetic energy increases from thermal levels (~0.065 eV) to approximately 5 eV [1]. In contrast, atomic oxygen thermalized to surface temperature exhibits a reactivity of only ~10⁻⁴ relative to hyperthermal atoms [1]. This energy-dependent reactivity is a unique differentiator that enables anisotropic etching with sharp boundaries, a capability not achievable with thermal molecular oxygen or ozone.

Polymer etching Anisotropic etching Surface cleaning

Highest Oxidation State Achievement: Atomic Oxygen vs. Molecular Oxygen in Semiconductor Processing

High-kinetic-energy neutral atomic oxygen has been demonstrated to be the only oxidation reactant capable of forming the highest oxidation state of compound semiconductors and alloys [1]. This unique property enables the formation of fully oxidized, corrosion-resistant passivation films that are free of pinholes [1]. In contrast, oxidation of Si(100) by molecular oxygen (MO) results in oxide scales consisting of transitional oxidation states, indicating incomplete or non-stoichiometric oxidation [2]. This difference has direct implications for electronic device reliability and performance.

Semiconductor passivation Oxide film quality Corrosion resistance

Self-Assembled Monolayer (SAM) Etch Selectivity for Area-Selective Atomic Layer Deposition

Controlled atomic oxygen exposure reveals distinct, quantifiable etch rate behaviors for different self-assembled monolayers (SAMs) during area-selective atomic layer deposition (AS-ALD) processes [1]. Specifically, short-chain DETA SAMs with amino terminal groups exhibit a linear etch rate with successive atomic oxygen exposures, whereas long-chain OTMS SAMs with no terminal group show an exponential etch rate decay [1]. Importantly, the etch rate for DETA SAMs is independent of exposure size; small and large exposures etch the monolayer at the same rate [1]. This predictable, SAM-dependent behavior enables precise selection of blocking layers for bottom-up nanofabrication, a critical requirement as feature sizes continue to scale down beyond the capabilities of top-down lithography.

Area-selective ALD Self-assembled monolayers Bottom-up nanofabrication

Space Material Erosion Resistance: Silicon-Impregnated C/C Composite vs. Unprotected C/C Composite

In simulated low Earth orbit (LEO) environments where atomic oxygen (AtOx) is the primary source of erosion, material performance varies significantly based on composition. Experimental ground-based simulation using accelerated atomic oxygen beams shows that silicon-impregnated carbon/carbon (Si-C.C.) composites exhibit substantially less mass loss than corresponding unprotected C/C composites [1]. In unprotected C/C composite, the matrix region erodes more extensively than carbon fiber, while in Si-C.C., only the exposed C/C regions erode deeply, with almost no erosion observed in Si and SiC regions [1]. Atomic oxygen-induced erosion is further exacerbated synergistically by UV radiation, with erosion proportional to AtOx fluence [2].

Space environment simulation Material degradation LEO erosion

Atomic Oxygen Generation Efficiency in Plasma-Assisted Combustion: ns-Pulsed Plasma vs. Baseline Flame

Quantitative femtosecond two-photon-absorption laser-induced fluorescence (fs-TALIF) imaging reveals that a single nanosecond pulsed plasma discharge in an ammonia/air flame produces atomic oxygen with a molar fraction up to 2.8 × 10⁻³, which is at least one order of magnitude higher than that in the flame without plasma enhancement [1]. This demonstrates the significant kinetic enhancement achievable with plasma-generated atomic oxygen for combustion applications.

Plasma-assisted combustion Flame stabilization Ammonia combustion

Primary Application Scenarios for Atomic Oxygen Sources Based on Quantified Differentiation


Ultra-High Vacuum (UHV) Thin-Film Deposition and Surface Analysis

Atomic oxygen sources with high dissociation efficiency (>80%) and ion-free beams are essential for UHV applications such as molecular beam epitaxy (MBE) and atomic layer deposition (ALD) of oxide layers. The high efficiency minimizes oxygen background pressure and chamber contamination compared to ozone generators (10-15% O3 limit) or plasma sources that introduce ions, enabling precise control over film stoichiometry and interface quality [1]. Thermal crackers operating at up to 1700°C provide narrow-angle atomic beams with flux densities up to 1×10¹⁵ atoms cm⁻² s⁻¹, suitable for oxide layer deposition and surface cleaning [1]. The ability to achieve the highest oxidation states in compound semiconductors further distinguishes atomic oxygen sources for passivation layer formation [2].

Anisotropic Etching and High-Resolution Patterning of Polymers

Hyperthermal atomic oxygen sources producing atoms with translational energies from 1 to 5 eV enable anisotropic etching of polymers with reactivity increases exceeding four orders of magnitude relative to thermal atoms [1]. This unique capability allows for submicron feature patterning with sharp boundaries between etched and mask-protected areas, a requirement that cannot be met by conventional isotropic oxygen plasma etching [1]. Applications include microelectronics device processing, surface cleaning of hydrocarbon contaminants in confined spaces where plasmas cannot penetrate, and preparation of high-aspect-ratio structures [1].

Space Environment Simulation and Aerospace Materials Qualification

Atomic oxygen is the predominant reactive species in low Earth orbit (LEO) between 200 and 800 km altitude and is the principal source of erosion for exposed spacecraft materials [1]. Ground-based atomic oxygen sources with controlled fluence (typically 10¹⁴-10¹⁶ atoms cm⁻² s⁻¹) and kinetic energy (0.1-7 eV) are essential for simulating LEO degradation of polymers, composites, and thermal protection systems [2]. The synergistic effect of atomic oxygen with UV radiation must also be considered for accurate material lifetime predictions, as demonstrated in C/C composite erosion studies where fluence of 7.6 × 10¹⁹ atoms cm⁻² was used as baseline [3].

Biomedical Sterilization and Plasma Medicine

Atomic oxygen generated via dielectric barrier discharge (DBD) plasma or atmospheric-pressure plasma jets serves as a key reactive oxygen species (ROS) for wound healing acceleration and surface sterilization [1]. Quantitative studies demonstrate that adding 0.1 slpm oxygen to helium plasma increases atomic oxygen concentration fourfold as voltage doubles, achieving an ~82% reduction in E. coli K-12 bacterial levels [1]. RF and microwave atomic oxygen sources also show potential for root canal disinfection, with effective sterilization of Streptococcus mutans achieved within 15 seconds under optimized radical generation conditions [2]. The oxidation potential of atomic oxygen and hydroxyl radicals exceeds that of ozone, providing more effective microbial inactivation [3].

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